5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxylic acid groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-aminoisophthalic acid with 3,5-dicarboxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and pH to optimize yield and minimize by-products. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions, while the amino group can participate in nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the additional carboxylic acid groups.
3,3’,5,5’-Tetracarboxydiphenylmethane: Contains multiple carboxylic acid groups but differs in the arrangement of functional groups
Uniqueness
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is unique due to its combination of amino and multiple carboxylic acid groups, providing a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO8/c1-10-2-17(11-4-13(20(25)26)8-14(5-11)21(27)28)19(24)18(3-10)12-6-15(22(29)30)9-16(7-12)23(31)32/h2-9H,24H2,1H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFZZVBPPCQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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